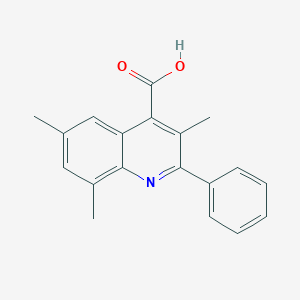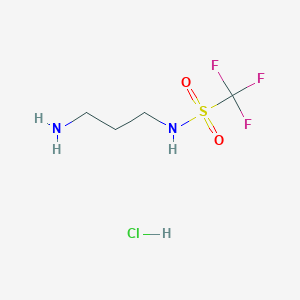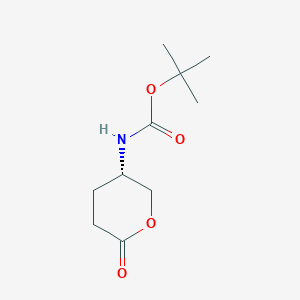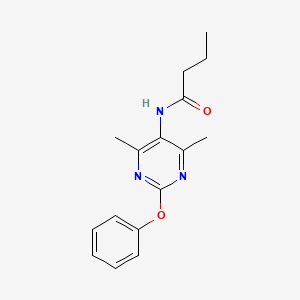
3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid” is a chemical compound with the molecular formula C19H17NO2 and a molecular weight of 291.35 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C19H17NO2/c1-11-9-12(2)17-15(10-11)16(19(21)22)13(3)18(20-17)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,21,22) . This code provides a detailed representation of the molecule’s structure.Applications De Recherche Scientifique
Antibacterial Properties
Studies on quinoline derivatives, such as the work by Koga et al. (1980), explore the antibacterial activities of monosubstituted 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids and their polysubstituted counterparts. The research highlights the synthesis and significant antibacterial activity of these compounds against both Gram-positive and Gram-negative bacteria, emphasizing the structure-activity relationships that enhance their effectiveness (Koga et al., 1980).
Antitumor Activity
Atwell et al. (1988) conducted studies on isomeric phenylquinoline-8-carboxamides, evaluating them as antitumor agents. These compounds exhibit antitumor activity through intercalative binding to DNA, with the activity depending on the presence and position of the phenyl ring. This research suggests that specific configurations of quinoline derivatives can intercalate with DNA, showing potential as antitumor drugs with broad-spectrum activity in leukemia and solid-tumor assays (Atwell et al., 1988).
Synthetic Methodologies
Shabashov and Daugulis (2010) developed a method for auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp³ and sp² C-H bonds in carboxylic acid derivatives, employing a carboxylic acid 2-methylthioaniline- or 8-aminoquinoline amide substrate. This method facilitates the selective functionalization of primary and secondary sp³ C-H bonds, showcasing the versatility of quinoline derivatives in complex organic synthesis and the functionalization of inert C-H bonds (Shabashov & Daugulis, 2010).
Photolabile Protecting Groups
Fedoryak and Dore (2002) introduced a photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ), demonstrating its greater single photon quantum efficiency compared to other caging groups. This finding underlines the potential of quinoline derivatives in developing photolabile protecting groups that could be used in vivo, highlighting their utility in biological and chemical studies (Fedoryak & Dore, 2002).
Propriétés
IUPAC Name |
3,6,8-trimethyl-2-phenylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-11-9-12(2)17-15(10-11)16(19(21)22)13(3)18(20-17)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGGVDIKLFZRPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(C(=N2)C3=CC=CC=C3)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(furan-3-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2854574.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2854577.png)
![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzenecarboxamide](/img/structure/B2854579.png)


![Ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2854586.png)
![2-Chloro-1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]ethanone](/img/structure/B2854588.png)
![(5-Bromo-2-chloro-6-methylpyridin-3-yl)-[(3S)-3-fluoropyrrolidin-1-yl]methanone](/img/structure/B2854589.png)

![1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride](/img/structure/B2854593.png)
![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2854594.png)

![1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane](/img/structure/B2854596.png)